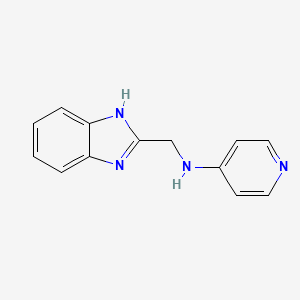
1H-Benzimidazole-2-methanamine, N-4-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-2-methanamine, N-4-pyridinyl- is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities
Preparation Methods
The synthesis of 1H-Benzimidazole-2-methanamine, N-4-pyridinyl- typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Benzimidazole-2-methanamine, N-4-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, often using halogenating agents or nucleophiles. Common reagents include bromine, chlorine, and various alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-2-methanamine, N-4-pyridinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-methanamine, N-4-pyridinyl- involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
1H-Benzimidazole-2-methanamine, N-4-pyridinyl- can be compared with other benzimidazole derivatives, such as:
- 1H-Benzimidazole-2-carboxylic acid
- 1-(5-Methyl-1H-benzimidazol-2-yl)methanamine
- 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine
These compounds share a similar benzimidazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the pyridine ring in 1H-Benzimidazole-2-methanamine, N-4-pyridinyl- makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C13H12N4 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)pyridin-4-amine |
InChI |
InChI=1S/C13H12N4/c1-2-4-12-11(3-1)16-13(17-12)9-15-10-5-7-14-8-6-10/h1-8H,9H2,(H,14,15)(H,16,17) |
InChI Key |
JACFWUYASCKTOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



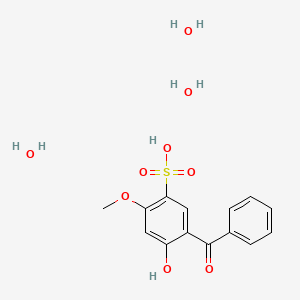
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793239.png)
![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14793241.png)
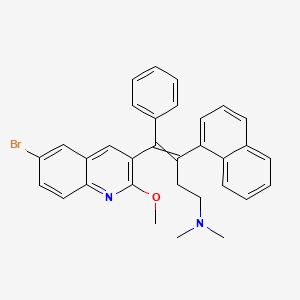
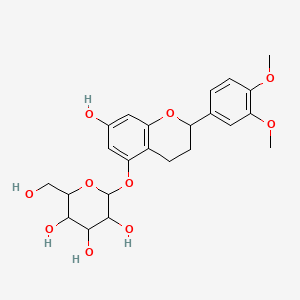



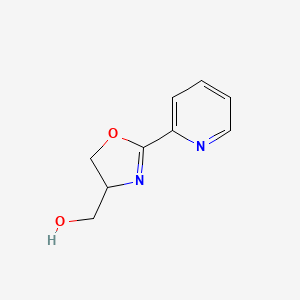
![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)
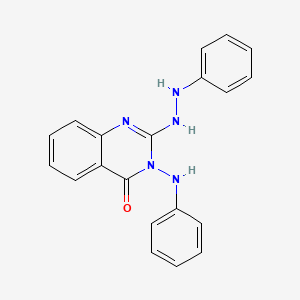
![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)
